molecular formula C19H19N3O2S B2699192 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide CAS No. 1421476-99-4

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2699192
CAS No.: 1421476-99-4
M. Wt: 353.44
InChI Key: SGACNPRADYMJRA-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule belonging to the class of phthalazinone derivatives. With a molecular formula of C24H27N3O2S and a molecular weight of 421.56 g/mol, this compound is characterized by a cyclopentyl-substituted dihydrophthalazin-4-one core linked to a thiophene-2-carboxamide group . Phthalazinone-based compounds are of significant interest in medicinal chemistry and drug discovery research. Structurally similar molecules have been investigated for their potential as inhibitors of key biological targets, such as the Platelet Activating Factor Receptor (PAFR), which plays a role in inflammatory disorders, ocular diseases, and allergies . Furthermore, the phthalazinone scaffold is found in compounds studied for their interaction with enzymes like Poly (ADP-ribose) polymerase (PARP), a target in oncology research, particularly in cancers with DNA repair deficiencies such as those with BRCA mutations . This makes it a valuable building block for developing novel therapeutic agents. Researchers can utilize this high-purity chemical as a critical intermediate or a reference standard in hit-to-lead optimization campaigns. It is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(17-10-5-11-25-17)20-12-16-14-8-3-4-9-15(14)19(24)22(21-16)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGACNPRADYMJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydrophthalazinone core: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with a hydrazine derivative under acidic or basic conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.

    Attachment of the thiophene carboxamide moiety: This step involves the coupling of the dihydrophthalazinone intermediate with a thiophene carboxylic acid derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or carbonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway modulation: The compound may influence various cellular pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key structural analogs include thiophene carboxamide derivatives with modified substituents and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Compound Name Core Heterocycle Substituents (Position) Linker Group Reference
Target Compound Phthalazinone (3,4-dihydro) 3-cyclopentyl, 4-oxo Methyl -
Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) Thiophene Ethylcarbamoyl (C3) Acetate
N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) Thiophene Ethylcarbamoyl (C3), hydrazinyl (C2) Ethyl

Key Observations :

  • Substituents : The cyclopentyl group in the target compound provides greater steric bulk and lipophilicity than ethyl or isopropyl groups in analogs (e.g., 96b, 98b), which may improve membrane permeability but reduce aqueous solubility.

Hypothesized Physicochemical and Pharmacological Properties

Table 2: Property Comparison Based on Structural Features
Property Target Compound Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b)
Molecular Weight ~413.5 g/mol ~255.3 g/mol
LogP (Predicted) ~3.2 (High lipophilicity) ~1.8 (Moderate lipophilicity)
Solubility (aq.) Low Moderate
Steric Hindrance High (cyclopentyl) Low (ethyl)

Implications :

  • The target compound’s higher molecular weight and lipophilicity may enhance tissue penetration but require formulation optimization for solubility.
  • Reduced steric hindrance in analogs like 96b could improve synthetic accessibility but limit target selectivity.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a phthalazinone core, a thiophene moiety, and a carboxamide functional group, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 338.37 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Potential

Research into compounds with similar structural frameworks indicates that this compound may exhibit significant anticancer activity. Phthalazine derivatives are known for their ability to inhibit various cancer cell lines, potentially through mechanisms involving the modulation of enzyme activity or interference with cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation,
AntimicrobialPotential antifungal properties
Enzyme InhibitionPossible inhibition of specific enzymes

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes involved in critical biological pathways. For instance, it may act as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and influencing cellular processes crucial for tumor growth and survival.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs. These investigations have highlighted the following findings:

  • Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
  • Enzyme Interaction Studies : Enzymatic assays revealed that the compound could effectively inhibit key enzymes involved in cancer metabolism, such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells.
  • Antifungal Properties : Preliminary screening indicated that the compound may possess antifungal activity against certain strains, suggesting potential applications in treating fungal infections.

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